
2,2,6,6-Tetramethylpiperidin-4-YL tetradecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,6,6-Tetramethylpiperidin-4-YL tetradecanoate: is an organic compound that belongs to the class of piperidines. It is characterized by the presence of a piperidine ring substituted with four methyl groups at positions 2, 2, 6, and 6, and an ester linkage to a tetradecanoate group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6,6-Tetramethylpiperidin-4-YL tetradecanoate typically involves the esterification of 2,2,6,6-Tetramethylpiperidin-4-ol with tetradecanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane for several hours to ensure complete esterification.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,2,6,6-Tetramethylpiperidin-4-YL tetradecanoate can undergo oxidation reactions, particularly at the piperidine ring. Common oxidizing agents include hydrogen peroxide and oxone.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, targeting the ester linkage to yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols can replace the tetradecanoate group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxone, and other peroxides under mild to moderate conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products:
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: 2,2,6,6-Tetramethylpiperidin-4-ol.
Substitution: Substituted piperidine derivatives with various functional groups.
Scientific Research Applications
Chemistry: 2,2,6,6-Tetramethylpiperidin-4-YL tetradecanoate is used as a stabilizer in polymer chemistry, particularly in the production of light-stabilized polymers. Its ability to scavenge free radicals makes it valuable in preventing polymer degradation.
Biology: In biological research, this compound is utilized as a probe to study radical-mediated processes. Its stable radical form allows for the investigation of oxidative stress and related cellular mechanisms.
Medicine: The compound has potential applications in drug delivery systems due to its stability and ability to form stable complexes with various drugs. It is also being explored for its antioxidant properties in therapeutic formulations.
Industry: Industrially, this compound is used as an additive in lubricants and coatings to enhance their stability and performance under oxidative conditions.
Mechanism of Action
The primary mechanism of action of 2,2,6,6-Tetramethylpiperidin-4-YL tetradecanoate involves its ability to stabilize free radicals. The piperidine ring, with its four methyl groups, provides steric hindrance that stabilizes the radical form of the compound. This stabilization prevents the propagation of radical-mediated reactions, making it an effective antioxidant. The molecular targets include free radicals and reactive oxygen species, which are neutralized by the compound, thereby protecting materials and biological systems from oxidative damage.
Comparison with Similar Compounds
2,2,6,6-Tetramethylpiperidin-4-ol: A precursor to the ester, used in similar applications as a stabilizer.
2,2,6,6-Tetramethylpiperidine: A hindered amine used as a base in organic synthesis.
4-Hydroxy-2,2,6,6-tetramethylpiperidine: Another derivative with similar stabilizing properties.
Uniqueness: 2,2,6,6-Tetramethylpiperidin-4-YL tetradecanoate is unique due to its ester linkage to a long-chain fatty acid, which enhances its lipophilicity and makes it suitable for applications in hydrophobic environments. This property distinguishes it from other similar compounds that may not possess the same level of stability and effectiveness in non-polar media.
Properties
CAS No. |
104359-55-9 |
|---|---|
Molecular Formula |
C23H45NO2 |
Molecular Weight |
367.6 g/mol |
IUPAC Name |
(2,2,6,6-tetramethylpiperidin-4-yl) tetradecanoate |
InChI |
InChI=1S/C23H45NO2/c1-6-7-8-9-10-11-12-13-14-15-16-17-21(25)26-20-18-22(2,3)24-23(4,5)19-20/h20,24H,6-19H2,1-5H3 |
InChI Key |
WTPDIFPRGLGJJK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC1CC(NC(C1)(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


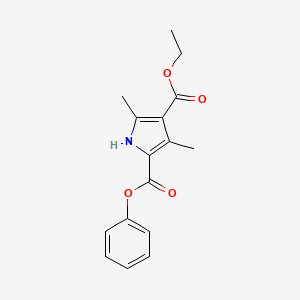
![3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(N,N-dimethylprop-2-yn-1-amine)](/img/structure/B14337554.png)


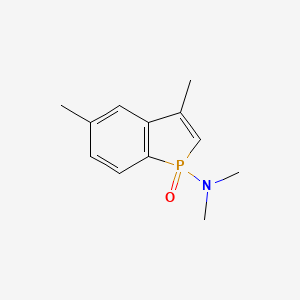
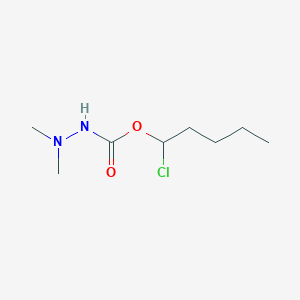
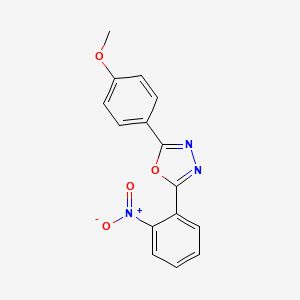
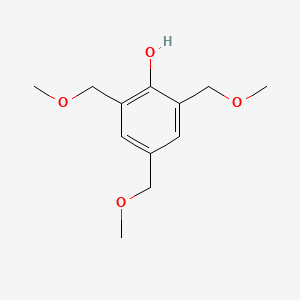
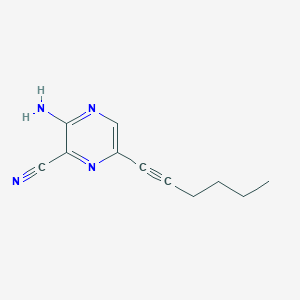
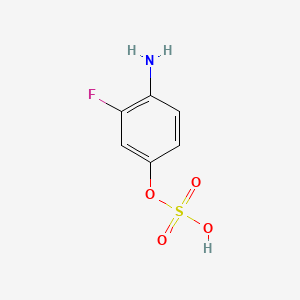
![2-{4-[(3-Cyclopentylpropyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14337616.png)
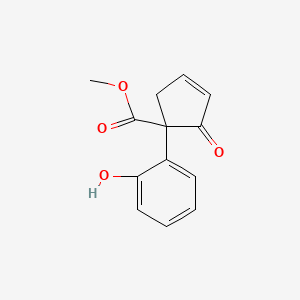
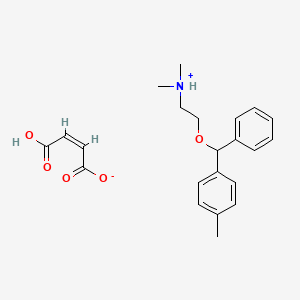
![Phthalazinium, 2-[2-(4-methoxyphenyl)-2-oxoethyl]-, bromide](/img/structure/B14337633.png)
